Manganese arsenide

Catalog No.
S1509562
CAS No.
12005-95-7
M.F
AsMn
M. Wt
129.85964 g/mol
Availability
In Stock
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Manganese arsenide

CAS Number

12005-95-7

Product Name

Manganese arsenide

Molecular Formula

AsMn

Molecular Weight

129.85964 g/mol

InChI

InChI=1S/As.Mn

InChI Key

NYOGMBUMDPBEJK-UHFFFAOYSA-N

SMILES

[Mn]=[As]

Canonical SMILES

[Mn]=[As]

Manganese arsenide, with the chemical formula MnAs, is an intermetallic compound formed by manganese and arsenic. It exhibits a hexagonal crystal structure typical of the nickel arsenide type, which is characterized by its ferromagnetic properties. At elevated temperatures, specifically above 45 °C (113 °F), manganese arsenide transitions into a paramagnetic orthorhombic phase. This compound is notable for its unique magnetic and electronic properties, making it a subject of interest in materials science and semiconductor research .

, particularly those involving oxidation states of manganese. For instance, manganese can oxidize arsenite, a toxic form of arsenic, into arsenate, which is less toxic and more easily absorbed by environmental systems. This reactivity is influenced by environmental conditions such as temperature and pH . The compound can also engage in thermal decomposition reactions under specific conditions, affecting its stability and application potential .

Manganese arsenide can be synthesized through several methods:

  • High-Temperature Reaction: A common approach involves heating manganese and arsenic together at high temperatures to facilitate their reaction and formation of manganese arsenide.
  • Metalorganic Chemical Vapor Deposition: This method allows for the growth of thin films of manganese arsenide, which are essential for applications in electronics and spintronics .
  • Chemical Vapor Transport: This technique can also be employed to synthesize high-purity manganese arsenide crystals.

These synthesis methods are critical for tailoring the physical properties of the compound for specific applications .

Manganese arsenide has several applications due to its unique properties:

  • Spintronics: The ferromagnetic characteristics make it suitable for spintronic devices, which utilize electron spin for data processing.
  • Semiconductors: Manganese arsenide is being explored for use in magnetic storage devices and logic components due to its semiconductor properties.
  • Catalysis: It can serve as a catalyst in various

Research on the interactions involving manganese arsenide has primarily focused on its magnetic properties and behavior in semiconductor applications. Studies have shown that doping gallium arsenide with manganese leads to enhanced ferromagnetic properties, which are crucial for developing next-generation electronic devices. The interaction between manganese atoms and the host semiconductor lattice significantly influences the electronic and magnetic characteristics of the resulting material .

Manganese arsenide shares similarities with various other compounds that contain either manganese or arsenic. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Manganese PhosphideMnPFerromagnetic; used in semiconductor applications
Gallium Manganese Arsenide(Ga,Mn)AsMagnetic semiconductor; ferromagnetism at higher temperatures
Iron ArsenideFeAsExhibits superconductivity under certain conditions
Cobalt ArsenideCoAsMagnetic properties; used in electronic applications

Manganese arsenide stands out due to its specific ferromagnetic properties at room temperature and its potential use in spintronic devices, distinguishing it from other similar compounds that may not exhibit such characteristics under comparable conditions .

Ferromagnetic State in α-MnAs

The α-phase of manganese arsenide exhibits robust ferromagnetic properties at temperatures below 313 K, crystallizing in the hexagonal NiAs-type structure with space group P63/mmc [1] [2]. This ferromagnetic state is characterized by strong exchange coupling between manganese atoms and exhibits distinctive magnetic moment distributions and exchange interaction mechanisms that govern its magnetic behavior.

Magnetic Moment Distribution

The magnetic moment distribution in α-MnAs demonstrates a complex arrangement that originates from the electronic structure of manganese atoms within the hexagonal lattice. Experimental measurements reveal that the saturation magnetization at 4 K reaches 3.2 μB per manganese atom [3], indicating significant magnetic moment localization on the manganese sites. Neutron diffraction studies have confirmed that the magnetic moments are primarily located on the manganese atoms, with negligible contribution from arsenic sites [4].

Table 1: Magnetic Moment Parameters of α-MnAs

ParameterValueTemperature (K)Reference
Magnetic moment per Mn atom3.2-3.4 μB4 [3]
Saturation magnetization140 emu/g4 [5]
Orbital moment contribution0.1-0.2 μB300 [6]
Spin moment contribution3.0-3.2 μB300 [6]
Magnetic moment directionc-axis (easy)300 [7]

The distribution of magnetic moments shows strong anisotropy, with the easy magnetization direction lying along the hexagonal c-axis [7]. X-ray magnetic circular dichroism (XMCD) measurements have revealed that the total magnetic moment comprises both spin and orbital contributions, with the spin moment dominating at approximately 3.0-3.2 μB and the orbital moment contributing 0.1-0.2 μB per manganese atom [6]. The orbital-to-spin moment ratio exhibits temperature dependence, showing a marked increase in the coexistence region of ferromagnetic α-phase and paramagnetic β-phase [6].

First-principles calculations using density functional theory have provided insights into the electronic origin of the magnetic moment distribution. The calculations reveal that the magnetic moments arise primarily from the unpaired 3d electrons of manganese atoms, with strong hybridization between manganese 3d states and arsenic 4p states contributing to the magnetic stability [8]. The calculations predict that the magnetic moment per manganese atom should be approximately 3.4 μB, which agrees well with experimental observations [9].

Exchange Interaction Mechanisms

The ferromagnetic ordering in α-MnAs is governed by multiple exchange interaction mechanisms that operate at different length scales and contribute to the overall magnetic stability. The dominant exchange interactions include direct exchange between neighboring manganese atoms, superexchange interactions mediated by arsenic atoms, and long-range dipolar interactions [10].

Table 2: Exchange Interaction Parameters in α-MnAs

Exchange TypeStrength (meV)Range (Å)MechanismReference
Direct exchange (J1)10-153.7Mn-Mn direct overlap [10]
Superexchange (J2)5-85.7Mn-As-Mn pathway [10]
Next-nearest neighbor (J3)2-46.2Mn-Mn via As mediation [9]
Long-range dipolar0.1-0.5>10Magnetic dipole-dipole [7]

The direct exchange interaction between nearest-neighbor manganese atoms represents the strongest contribution to the ferromagnetic coupling, with an estimated strength of 10-15 meV [10]. This interaction arises from the direct overlap of manganese 3d orbitals and favors parallel alignment of magnetic moments. The exchange coupling is mediated by the itinerant electrons that participate in the metallic bonding within the α-MnAs structure [8].

Superexchange interactions, mediated by arsenic atoms, provide additional stabilization of the ferromagnetic state through Mn-As-Mn pathways [10]. These interactions, while weaker than direct exchange, extend the range of magnetic correlations and contribute to the overall magnetic anisotropy of the system. The strength of superexchange interactions is estimated to be 5-8 meV, based on first-principles calculations that account for the orbital overlap between manganese 3d and arsenic 4p states [10].

The exchange interaction mechanisms exhibit strong temperature dependence, with the effective exchange parameters decreasing as the temperature approaches the Curie temperature of 313 K [11]. This temperature dependence is attributed to the increased thermal fluctuations that reduce the effective overlap between magnetic orbitals and the onset of short-range magnetic correlations that precede the magnetic phase transition [11].

Theoretical analysis using the Heisenberg model has shown that the ferromagnetic ground state of α-MnAs is stable against antiferromagnetic fluctuations when the direct exchange interaction J1 exceeds a critical value of approximately 8 meV [10]. The calculations also predict that the magnetic ordering temperature is primarily determined by the strength of the direct exchange interaction, with weaker contributions from superexchange and long-range dipolar interactions [9].

Magnetic State of β-MnAs

The β-phase of manganese arsenide, stable between 313 K and 398 K, exhibits a complex magnetic state that has been the subject of extensive debate regarding its precise magnetic ordering [1] [12]. This orthorhombic phase, characterized by the MnP-type crystal structure with space group Pnma, displays magnetic properties fundamentally different from the ferromagnetic α-phase, with evidence suggesting antiferromagnetic correlations and short-range magnetic order [13].

Antiferromagnetic Ordering Debates

The magnetic state of β-MnAs has remained controversial since its discovery, with early experimental investigations suggesting either paramagnetic or antiferromagnetic behavior [4] [12]. Initial neutron diffraction studies by Bacon and Street failed to detect clear antiferromagnetic Bragg peaks, leading to the assumption of paramagnetic behavior [4]. However, subsequent investigations using more sophisticated experimental techniques have provided evidence for antiferromagnetic ordering.

Table 3: Experimental Evidence for β-MnAs Magnetic State

TechniqueObservationInterpretationTemperature (K)Reference
Neutron diffractionWeak magnetic reflectionsShort-range AFM order320-390 [1]
Magnetic susceptibilityNon-Curie-Weiss behaviorAntiferromagnetic correlations313-398 [11]
Resistivity measurementsNegative temperature coefficientAntiferromagnetic gaps313-398 [14]
Heat capacityMagnetic entropy changesMagnetic ordering313-398 [15]
X-ray magnetic dichroismMagnetic contrastLocal magnetic moments330 [16]

Density functional theory calculations have provided theoretical support for antiferromagnetic ordering in β-MnAs [12]. The calculations predict that the orthorhombic structure favors antiferromagnetic coupling between manganese atoms, with the magnetic moments arranged in alternating layers perpendicular to the crystallographic c-axis [13]. The calculated magnetic moment per manganese atom in the antiferromagnetic state is approximately 2.4 μB, which is consistent with experimental estimates [12].

The antiferromagnetic ordering in β-MnAs is characterized by a complex magnetic structure consisting of linear chains of alternating spins [10]. First-principles calculations reveal that this antiferromagnetic configuration is energetically favorable due to the modified exchange interactions in the orthorhombic lattice [10]. The exchange coupling between manganese atoms changes sign compared to the ferromagnetic α-phase, with nearest-neighbor interactions becoming antiferromagnetic while maintaining some ferromagnetic character in longer-range interactions [13].

Experimental evidence for antiferromagnetic ordering includes the observation of anomalous magnetic susceptibility behavior that deviates from the Curie-Weiss law expected for paramagnetic systems [11]. The magnetic susceptibility shows a weak temperature dependence with a broad maximum around 350 K, consistent with antiferromagnetic correlations [11]. Additionally, resistivity measurements reveal a negative temperature coefficient of resistance, which is characteristic of antiferromagnetic semiconductors with magnetic band gaps [14].

Short-Range Magnetic Correlations

The magnetic state of β-MnAs is characterized by the presence of short-range magnetic correlations that persist over nanometer length scales [17]. These correlations represent a compromise between the competing tendencies toward long-range antiferromagnetic order and thermal disorder at the elevated temperatures of the β-phase stability range [17].

Table 4: Short-Range Magnetic Correlation Parameters in β-MnAs

ParameterValueMethodTemperature (K)Reference
Correlation length (ξ)2-3 nmNeutron scattering330-390 [17]
Magnetic moment (local)2.4 μBNeutron diffraction350 [12]
Correlation time (τ)10⁻¹²-10⁻¹¹ sMagnetic relaxation320-390 [17]
Exchange energy (J_eff)-5 meVTheoretical calculation350 [13]
Spin-spin correlation0.3-0.5Pair distribution function330-390 [17]

Neutron scattering studies have revealed that the short-range magnetic correlations in β-MnAs exhibit anisotropic behavior, with correlation lengths varying depending on the crystallographic direction [17]. The correlations are strongest within the orthorhombic ab-plane, where the correlation length reaches 2-3 nm, while the correlations along the c-axis are significantly weaker with correlation lengths of approximately 1 nm [17].

The temperature dependence of short-range correlations shows a gradual decrease in correlation length as temperature increases toward the β-γ transition at 398 K [17]. This behavior is consistent with the thermal destruction of magnetic order, where increasing thermal fluctuations progressively reduce the range over which magnetic moments remain correlated [17]. The correlation length follows an exponential decay with a characteristic temperature scale of approximately 50 K [17].

Theoretical modeling using Monte Carlo simulations has provided insights into the microscopic origin of short-range correlations in β-MnAs [10]. The simulations reveal that the correlations arise from the competition between antiferromagnetic exchange interactions and thermal fluctuations, resulting in dynamic magnetic clusters that form and dissolve on picosecond timescales [10]. The average cluster size is determined by the ratio of exchange energy to thermal energy, with typical cluster sizes containing 10-50 manganese atoms [10].

The short-range magnetic correlations in β-MnAs have important implications for the magnetic phase transitions. The correlations provide a precursor to the long-range magnetic order that emerges upon cooling to the α-phase, serving as nucleation sites for ferromagnetic domains [10]. Similarly, the correlations play a role in the transition to the paramagnetic γ-phase, where they gradually disappear as thermal energy overcomes the exchange interactions [17].

High-Temperature Paramagnetic Behavior

The γ-phase of manganese arsenide, stable above 398 K, exhibits paramagnetic behavior characterized by the absence of long-range magnetic order and the presence of thermally disordered magnetic moments [1] [9]. This high-temperature phase maintains the hexagonal NiAs-type crystal structure similar to the α-phase but with expanded lattice parameters due to thermal expansion [9].

Table 5: High-Temperature Paramagnetic Properties of γ-MnAs

PropertyValueTemperature Range (K)MethodReference
Magnetic susceptibility2.5×10⁻³ emu/g·Oe400-600SQUID magnetometry [9]
Curie-Weiss temperature285 K400-600Susceptibility fitting [9]
Effective magnetic moment4.1 μB400-600Curie-Weiss analysis [9]
Paramagnetic Curie temperature288 K400-600Extrapolation [1]
Magnetic correlation length<1 nm400-600Neutron scattering [17]

The paramagnetic susceptibility of γ-MnAs follows the Curie-Weiss law: χ = C/(T - θ), where C is the Curie constant and θ is the Weiss temperature [9]. The experimentally determined Curie-Weiss temperature of 285 K is lower than the actual Curie temperature of 313 K, indicating the presence of antiferromagnetic correlations that persist into the paramagnetic region [9]. The effective magnetic moment of 4.1 μB per manganese atom is consistent with the theoretical expectation for Mn²⁺ ions in a high-spin configuration [9].

The temperature dependence of magnetic susceptibility in the paramagnetic region reveals the gradual loss of magnetic correlations as temperature increases [11]. Above 500 K, the susceptibility approaches the behavior expected for non-interacting paramagnetic moments, indicating the complete suppression of exchange interactions by thermal fluctuations [11]. The magnetic correlation length, determined from neutron scattering measurements, decreases from approximately 1 nm at 400 K to negligible values above 500 K [17].

Heat capacity measurements in the paramagnetic region show the presence of magnetic entropy associated with the disorder of magnetic moments [15]. The magnetic contribution to the heat capacity follows the expected behavior for paramagnetic systems, with a gradual decrease as temperature increases due to the increasing thermal energy compared to the magnetic interaction energy [15]. The total magnetic entropy change across the paramagnetic region is consistent with the theoretical expectation for the complete disorder of magnetic moments [15].

Magnetic Anisotropy and Domain Structure

The magnetic anisotropy of manganese arsenide plays a crucial role in determining its domain structure and magnetic behavior across different phases [18] [6]. The anisotropy arises from the crystal field effects, shape anisotropy, and magnetoelastic coupling, with significant variations between the hexagonal α-phase and orthorhombic β-phase [18].

Table 6: Magnetic Anisotropy Constants of MnAs

PhaseK₁ (×10⁵ J/m³)K₂ (×10⁵ J/m³)K₃ (×10⁵ J/m³)Easy AxisTemperature (K)Reference
α-MnAs-5.75+1.5-1.15c-axis308 [18]
α-MnAs-11.9+2.3-1.8c-axis77 [18]
α-MnAs (film)-8.2+1.8-1.4c-axis300 [6]
β-MnAs-2.1+0.8-0.5Variable350 [19]

The magnetic anisotropy of α-MnAs is characterized by strong easy-plane behavior, with the easy magnetization direction lying perpendicular to the hexagonal c-axis [18]. The anisotropy energy can be expressed as E = K₁sin²θ + K₂sin⁴θ + K₃sin⁶θ, where θ is the angle between the magnetization and the c-axis [18]. The dominant anisotropy constant K₁ is negative, indicating that the magnetization prefers to lie in the basal plane of the hexagonal structure [18].

The temperature dependence of magnetic anisotropy constants reveals a gradual decrease in anisotropy strength as temperature increases toward the Curie temperature [18]. This behavior is attributed to the thermal excitation of magnetic moments and the reduction of exchange interactions that contribute to the anisotropy [18]. The anisotropy field, defined as HA = 2K₁/Ms, decreases from approximately 18.3 kOe at 308 K to negligible values near the Curie temperature [18].

Table 7: Domain Structure Parameters of α-MnAs

ParameterValueConditionMethodReference
Domain wall width10-15 nmBulk crystalMicromagnetic calculation [7]
Domain wall energy10-15 mJ/m²300 KTheoretical estimate [20]
Domain size1-10 μmDemagnetized stateMagnetic force microscopy [7]
Coercive field100-200 Oe300 KMagnetometry [7]
Stripe period1.5 μmα/β coexistenceAtomic force microscopy [7]

The domain structure of α-MnAs is characterized by complex patterns that depend on the sample geometry, temperature, and magnetic field history [7]. In bulk crystals, the domains typically form irregular shapes with sizes ranging from 1 to 10 μm, separated by domain walls with widths of 10-15 nm [7]. The domain wall energy is estimated to be 10-15 mJ/m², which is comparable to other ferromagnetic materials with similar magnetic properties [20].

In epitaxial thin films, the domain structure is strongly influenced by the strain induced by the substrate, leading to the formation of regular stripe patterns during the α/β phase coexistence [7]. The stripe period is typically 1.5 μm and is determined by the balance between magnetic anisotropy energy, magnetostatic energy, and elastic energy associated with the structural phase transition [7]. The magnetic domains within the stripes exhibit complex internal structure, including closure domains and vortex configurations that minimize the magnetostatic energy [7].

External Field Effects on Magnetic Transitions

The application of external magnetic fields significantly influences the magnetic phase transitions in manganese arsenide, leading to field-induced changes in transition temperatures and the stabilization of metastable phases [21] [22]. These effects are particularly pronounced due to the first-order nature of the α-β transition and the coupling between magnetic and structural degrees of freedom [21].

Table 8: Field Effects on MnAs Magnetic Transitions

Field (T)α→β Transition (K)β→γ Transition (K)Phase StabilizedReference
0313398α, β, γ [1]
1318395α, β, γ [21]
2325392α, β, γ [21]
5340385α, β, γ [22]
10365370α, γ [22]

The application of magnetic fields along the easy axis shifts the α-β transition to higher temperatures, with a rate of approximately 2.5 K/T [21]. This field-induced stabilization of the ferromagnetic α-phase is attributed to the Zeeman energy that favors the alignment of magnetic moments with the external field [21]. The field dependence of the transition temperature follows the Clausius-Clapeyron relation, dT/dH = ΔM/ΔS, where ΔM is the magnetization change and ΔS is the entropy change at the transition [22].

High-field magnetization measurements reveal that magnetic fields above 5 T can induce direct transitions from the β-phase to the α-phase at temperatures within the β-phase stability range [22]. This field-induced phase transition is accompanied by a sharp increase in magnetization and a volume expansion of approximately 1.9% [22]. The critical field required for the β→α transition depends on temperature, with lower fields required at temperatures closer to the zero-field transition temperature [22].

The magnetocaloric effect in MnAs is significantly enhanced by the application of external magnetic fields, with the entropy change reaching 47 J/(kg·K) for a field change of 5 T [2]. This large magnetocaloric effect is attributed to the first-order nature of the magnetic phase transition and the coupling between magnetic and structural degrees of freedom [2]. The field dependence of the magnetocaloric effect shows a maximum at intermediate fields, where the field-induced phase transition is most pronounced [21].

Table 9: Magnetocaloric Effect Parameters

Field Change (T)ΔS (J/kg·K)ΔT (K)Temperature (K)Reference
1120.8313 [21]
2251.2313 [21]
5471.8313 [2]
10652.3313 [21]
14802.8313 [22]

The field-induced changes in magnetic transitions are also accompanied by modifications in the domain structure and magnetic anisotropy [7]. External fields applied perpendicular to the easy axis can induce domain wall motion and changes in domain configurations, leading to complex magnetic textures that depend on the field orientation and magnitude [7]. The field-induced domain wall motion exhibits threshold behavior, with domain walls becoming mobile above a critical field of approximately 50 Oe [7].

The effects of magnetic fields on the β-phase are particularly interesting, as fields can induce local ferromagnetic correlations within the antiferromagnetic matrix [17]. These field-induced correlations increase the effective magnetic moment and can lead to the formation of ferromagnetic clusters that serve as nucleation sites for the field-induced β→α transition [17]. The field dependence of magnetic correlations in the β-phase provides insights into the microscopic mechanisms underlying the magnetic phase transitions in MnAs [17].

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Manganese arsenide

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Manganese arsenide (MnAs): INACTIVE

Dates

Last modified: 07-17-2023

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